molecular formula C22H14BrNO3 B2913327 N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide CAS No. 923499-62-1

N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2913327
CAS No.: 923499-62-1
M. Wt: 420.262
InChI Key: INDCMCHIUCGMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research, primarily due to its structural relation to the biologically prolific benzofuran scaffold. Benzofuran derivatives are extensively investigated for their potent and diverse biological activities, with particular emphasis on their potential as anticancer and anti-infective agents. In oncology research, benzofuran-based compounds have demonstrated promising cytotoxic and antiproliferative activities against a range of human cancer cell lines. The benzofuran core serves as a privileged structure, and strategic substitutions, such as the incorporation of bromo and benzoyl groups, are known to modulate potency and selectivity by influencing interactions with critical biological targets like tubulin, often leading to the disruption of cancer cell division and induction of apoptosis . Concurrently, the structural motifs present in this carboxamide, specifically the halogenated aryl and carboxamide groups, are associated with notable efficacy in antimicrobial research. Similar compounds have shown potent activity against clinically isolated drug-resistant bacteria, including extensively drug-resistant (XDR) strains of Acinetobacter baumannii , Klebsiella pneumoniae , and methicillin-resistant Staphylococcus aureus (MRSA) . The carboxamide functionality is a key scaffold that enhances binding affinity and stability, often enabling critical hydrogen-bonding interactions with bacterial enzyme active sites, such as New Delhi metallo-β-lactamase (NDM-1) . This makes this compound a valuable chemical tool for researchers exploring new therapeutic strategies to overcome multi-drug resistance in both cancer and bacterial infections.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO3/c23-16-10-11-18(17(13-16)21(25)14-6-2-1-3-7-14)24-22(26)20-12-15-8-4-5-9-19(15)27-20/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDCMCHIUCGMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a benzofuran derivative followed by acylation and amidation reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide and related benzofuran carboxamide derivatives:

Compound Name Molecular Weight Key Substituents Pharmacological Target Solubility Profile
This compound Not provided 2-Benzoyl-4-bromophenyl Undocumented (structural analogy) Not reported
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide 379.44 g/mol 7-Methoxyphenyl, azabicyclo[2.2.2]octane α7 nAChR agonist Likely polar due to azabicyclo group
ABT-107 (α7 nAChR agonist) 354.23 g/mol 2-Methoxy, bicyclic amine substituent α7 nAChR agonist Optimized for CNS penetration
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride 280.74 g/mol Piperidin-4-yl Research chemical (unspecified) Slight in DMSO, chloroform, methanol

Key Observations:

Structural Variations: The bromophenyl-benzoyl group in the target compound distinguishes it from analogs with methoxyphenyl (e.g., Boess et al., 2007) or piperidinyl groups (). Azabicyclo and piperidinyl substituents in analogs introduce basic nitrogen atoms, improving solubility in polar solvents and enhancing receptor binding via hydrogen bonding .

Pharmacological Activity :

  • Analogs like ABT-107 and the compound from Boess et al. (2007) demonstrate potent α7 nAChR agonism, linked to cognitive enhancement in rodent models of Alzheimer’s disease . The absence of a basic nitrogen in the target compound may reduce α7 nAChR affinity but could favor other targets (e.g., kinase inhibition).

Solubility and Bioavailability :

  • The hydrochloride salt form of N-(piperidin-4-yl)-1-benzofuran-2-carboxamide () improves aqueous solubility, whereas the bromophenyl-benzoyl group in the target compound may necessitate formulation adjustments for in vivo studies .

Research Findings and Implications

  • Synthetic Feasibility : Crystallographic tools like SHELXL () and ORTEP-3 () have been critical in resolving the structures of benzofuran derivatives, aiding in the optimization of substituents for desired biological activity .
  • Unanswered Questions : The target compound’s lack of documented pharmacological data highlights a research gap. Comparative studies using assays like conditioned fear extinction (Bredy & Barad, 2008) could elucidate its neurobehavioral effects .

Biological Activity

N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure

The compound can be described by its chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{19}H_{14}BrN_{1}O_{3}
  • Molecular Weight : 396.23 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several promising effects:

  • Anticancer Activity : Several studies have reported its cytotoxic effects against different cancer cell lines.
  • Antimicrobial Activity : Preliminary tests suggest potential efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. The compound has been shown to activate caspase pathways and inhibit cell proliferation.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used to assess cell viability.
    • Results : The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity.
    Concentration (µM)Cell Viability (%)
    0100
    585
    1065
    1540
    2020
  • Study on Lung Cancer Cells :
    • Objective : Investigate the effects on A549 lung cancer cells.
    • Method : Flow cytometry for apoptosis detection.
    • Results : Increased apoptosis was observed at concentrations above 10 µM.

In Vitro Studies

This compound has shown promising results against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

The anti-inflammatory activity is believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings

A study evaluated the effect of the compound in a rat model of inflammation induced by carrageenan:

  • Method : Measurement of paw edema.
  • Results : A significant reduction in edema was observed at doses of 25 mg/kg and above.
Dose (mg/kg)Paw Edema Reduction (%)
00
1015
2545
5075

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.